molecular formula C18H28O4 B10783156 Albocyclin

Albocyclin

Cat. No.: B10783156
M. Wt: 308.4 g/mol
InChI Key: BYWWNDLILWPPJP-UHFFFAOYSA-N
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Description

Historical Discovery and Taxonomic Origins

Albocycline was independently discovered in the late 1960s by two pharmaceutical entities: the Tanabe Seiyaku Company in 1967 and the Upjohn Company in 1968, who designated it "ingramycin" . Early structural characterization efforts were complicated by its complex macrocyclic architecture, which features four stereogenic centers and three (E)-alkenes. The definitive elucidation of its structure, including absolute stereochemistry, was achieved in 1982 via X-ray crystallography by Thomas and Chidester . This breakthrough revealed a 14-membered lactone ring devoid of carbohydrate moieties, distinguishing it from classical macrolides like erythromycin.

The compound’s nomenclature reflects its taxonomic roots. The prefix "albo-" (Latin for "white") alludes to the pigmentation of producing strains, while "cycline" denotes its macrocyclic nature. Phylogenetic studies later identified multiple Streptomyces species as natural producers, underscoring its widespread yet selective distribution within this genus .

Natural Occurrence in Streptomyces Species

Albocycline biosynthesis is confined to specific actinobacterial taxa, predominantly within the Streptomyces genus. The following table summarizes key producing strains and their isolation sources:

Streptomyces Species Isolation Source Reference
S. maizeus Soil ecosystems
S. brunneogriseus Terrestrial habitats
S. roseocinereus Decaying plant material
S. roseochromogenes var. albocyclini Agricultural soils
Streptomyces sp. AR10 Proximity to S. lanatus
Streptomyces sp. OR6 Rhizosphere of olive trees
S. sparsus Deep-sea sediments (Bay of Bengal)

Notably, Streptomyces sp. OR6, isolated from olive tree rhizospheres, represents a putative new species phylogenetically related to S. chattanoogensis . This strain’s albocycline production highlights the compound’s ecological role in microbial antagonism, particularly against phytopathogens like Verticillium dahliae .

Classification Within Macrolide Antibiotics

Albocycline belongs to the macrolide class, defined by their macrocyclic lactone rings. However, its structure diverges significantly from prototypical macrolides, as illustrated below:

Feature Albocycline Erythromycin (Classical Macrolide)
Ring Size 14-membered 14-membered
Carbohydrate Moieties Absent Two deoxy sugars (cladinose, desosamine)
Key Functional Groups Hydroxy, methoxy, methyl Multiple hydroxyl and keto groups
Biosynthetic Pathway Polyketide synthase (PKS) Hybrid PKS-peptide synthetase
Biological Target Peptidoglycan synthesis 50S ribosomal subunit

The absence of sugar appendages and its distinct biosynthetic pathway position albocycline in a specialized macrolide subgroup. Its molecular formula (C~18~H~28~O~4~) and compact topology (Topological Polar Surface Area = 55.80 Ų) further differentiate it from larger, glycosylated macrolides .

Structurally, albocycline’s (3E,5R,6E,8S,9E,13S,14R) configuration enables selective interactions with bacterial cell wall precursors, inhibiting peptidoglycan biosynthesis . This mechanism, distinct from ribosomal targeting by erythromycin, underscores its potential against drug-resistant pathogens.

Properties

IUPAC Name

5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWWNDLILWPPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Strategy

Tanner and Somfai’s approach divided this compound into three fragments:

  • C1–C6 segment : Derived from (R)-3-hydroxybutyrate via Evans aldol reactions.

  • C7–C13 segment : Constructed using Brown asymmetric allylation.

  • Macrolactonization precursor : Assembled via Stille coupling and Yamaguchi esterification.

Key Steps and Limitations

  • Fragment Coupling : Stille cross-coupling of C1–C6 and C7–C13 segments achieved a 58% yield but required stringent palladium catalysis conditions.

  • Macrolactonization : Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) provided the 14-membered ring in 45% yield after optimization.

  • Stereochemical Issues : Epimerization at C7 occurred during late-stage oxidation, necessitating chromatographic resolution (dr 3:1).

Table 1: Tanner and Somfai’s Synthesis Metrics

ParameterValue
Total Steps40 (21 linear)
Overall Yield0.8%
Key ReactionsStille coupling, Yamaguchi macrolactonization
Stereochemical Resolutions3 chromatographic separations

Chatare and Andrade’s 14-Step Synthesis (2017)

Retrosynthetic Innovation

Chatare and Andrade reimagined this compound’s synthesis through three strategic disconnections:

  • C7–C13 Aldehyde (2) : Prepared from methyl (R)-3-hydroxybutyrate in 5 steps.

  • N-Sulfinyl Metallodienamine (3) : Served as a chiral linchpin for C–C bond formation.

  • Davis Oxaziridine (4) : Enabled α-hydroxylation at C4 with >95:5 diastereoselectivity.

Stereoselective Transformations

  • NSMD-Mediated Aldol Reaction : SnCl4-promoted coupling of aldehyde 2 and metallodienamine 3 delivered carbinol 10 in 68% yield (dr >95:5) via synclinal transition state 9 .

  • Davis Oxaziridine Hydroxylation : LiHMDS-mediated deprotonation followed by oxaziridine 4 treatment installed the C4 tertiary alcohol in 78% yield (dr 4:1).

  • Horner-Wadsworth-Emmons Olefination : Stereoselective formation of the (E)-enoate precursor (89% yield) using phosphonoacetate 5 .

Table 2: Chatare and Andrade’s Synthesis Metrics

ParameterValue
Total Steps14 (longest linear)
Overall Yield12%
Key ReactionsNSMD aldol, Davis oxidation, HWE olefination
Stereochemical Control>95:5 dr in critical steps

Comparative Analysis of Methodologies

Step Economy and Yield

Chatare and Andrade’s route reduced the step count by 65% compared to Tanner and Somfai’s approach, primarily through convergent fragment coupling and avoidance of protecting group manipulations. The overall yield improved 15-fold (0.8% → 12%), underscoring the efficiency of modern asymmetric catalysis.

Stereochemical Control

  • Tanner and Somfai : Relied on substrate-controlled induction (e.g., Evans oxazolidinones) but required late-stage resolutions.

  • Chatare and Andrade : Leveraged chiral NSMDs and Davis oxaziridines for >95:5 diastereoselectivity in key bond-forming steps.

Functional Group Tolerance

The 2017 synthesis demonstrated superior handling of labile groups:

  • α,β-Unsaturated Macrolactone : Preserved via low-temperature HWE olefination (0°C).

  • Doubly Allylic Stereocenters : Stabilized through transient silyl ether protection.

Critical Reaction Mechanisms

NSMD-Aldehyde Coupling

The SnCl4-mediated reaction between 2 and 3 proceeds via a chelated transition state where the sulfinyl oxygen coordinates lithium, enforcing Re-face attack on the aldehyde (Fig. 1a). This model accounts for the observed 1,7-remote induction at C7.

Davis Oxaziridine Hydroxylation

Metalation of 11 generates lithiodienamine 12 , which reacts with oxaziridine 4 through a radical-polar crossover mechanism. The tert-butyl group on the sulfinamide directs oxygen delivery to the C4 pro-R position (Fig. 1b).

Scalability and Practical Considerations

Chatare and Andrade’s route offers advantages for gram-scale production:

  • Catalyst Loading : NSMD reactions require only stoichiometric SnCl4 (no precious metals).

  • Purification Simplification : Three telescoped steps (TMSOTf quench, TBAF deprotection, DDQ oxidation) enable a 78% yield over the final three steps .

Chemical Reactions Analysis

C2–C3 α,β-Unsaturated Lactone Modifications

The electrophilic enone system at C2–C3 is critical for albocycline's bioactivity. Functionalization efforts include:

Thia-Michael Addition

Reaction of albocycline (1 ) with 2-mercaptoethylamine in CH<sub>2</sub>Cl<sub>2</sub> yielded β-amino-sulfide adduct 15 (40% yield) as a 2:1 mixture of C3 diastereomers. This modification abolished antibacterial activity (MIC >128 μg/mL) .

Hydrogenation

Partial hydrogenation of the C2–C3 enone to 2,3-dihydroalbocycline (3 ) resulted in complete loss of activity (MIC >256 μg/mL), confirming the necessity of the α,β-unsaturated lactone for target engagement .

C4 Tertiary Carbinol Functionalization

The hindered tertiary alcohol at C4 has been derivatized via:

Esterification

  • Steglich Conditions : DMAP-mediated acylation failed due to steric hindrance .

  • Pyridine/DMAP Protocol : Prolonged heating with 4-fluorobenzoyl chloride yielded C4 p-fluorobenzoate 6 (42% yield). This analog demonstrated enhanced potency (MIC = 1 μg/mL against MRSA vs. 2 μg/mL for albocycline) .

Etherification

Treatment with NaH and propargyl bromide (TBAI catalyst) produced 4-O-propargyl albocycline 7 (55% yield). The propargyl group enabled downstream click chemistry applications, though bioactivity was lost (MIC >256 μg/mL) .

Riley Oxidation

Selenium dioxide-mediated oxidation of the C16 allylic methyl group produced allylic alcohol 9 (35% yield). Subsequent Dess-Martin periodinane oxidation yielded aldehyde 10 (55% yield) .

Alkylation

Reaction of 9 with Meerwein’s salt ([Et<sub>3</sub>O]BF<sub>4</sub>) and Proton Sponge provided 16-methoxyalbocycline 11 (55% yield), which showed reduced activity (MIC = 128 μg/mL) .

Azide Displacement

DPPA/DBU-mediated conversion of 9 to phosphate intermediate 12 , followed by azide displacement, yielded inseparable regioisomers 13 and 14 (SN2 vs. SN2′ pathways) .

Biological Activity of Semi-Synthetic Analogs

CompoundModification SiteMIC (μg/mL) vs. MRSAActivity Trend
1 Parent compound2Baseline
5 C7 O-desmethyl42× less potent
6 C4 p-fluorobenzoate12× more potent
9 C16 allylic alcohol3216× less potent
15 C3 β-amino-sulfide256Inactive

Data from

Mechanistic Insights into Reactivity

Albocycline covalently inhibits MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) via:

  • Cys115 Alkylation : The α,β-unsaturated lactone undergoes Michael addition with MurA's catalytic cysteine, confirmed by UDP-GlcNAc accumulation in treated S. aureus .

  • Species Selectivity : Molecular docking reveals enhanced binding to S. aureus MurA (ΔG = −8.2 kcal/mol) vs. E. coli ortholog (ΔG = −5.4 kcal/mol), rationalizing narrow-spectrum activity .

Stability and Derivatization Challenges

  • pH Sensitivity : Degrades rapidly under alkaline conditions due to lactone ring-opening .

  • Steric Hindrance : C4 and C16 modifications require forcing conditions (e.g., prolonged heating, strong bases) .

This systematic exploration of albocycline’s chemical reactivity has identified the C4 ester 6 as a lead candidate, while highlighting the critical role of the native enone system in target engagement. Future work should prioritize prodrug strategies to improve solubility and ADMET properties.

Scientific Research Applications

Antibacterial Applications

1. Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Albocyclin exhibits strong activity against MRSA and vancomycin-resistant Staphylococcus aureus (VRSA), with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 µg/mL. This potency is comparable to that of vancomycin, making this compound a promising candidate for addressing antibiotic resistance in Gram-positive bacteria . Its mechanism of action involves inhibition of peptidoglycan biosynthesis, which is critical for bacterial cell wall integrity .

2. Structure-Activity Relationship Studies
Research has shown that structural modifications of this compound can enhance its antibacterial activity. For instance, analogs with functionalization at specific sites have demonstrated improved potency compared to the parent compound. A notable example is an ester analog that exhibited double the potency of this compound against MRSA . These findings highlight the importance of exploring structure-activity relationships (SAR) to develop more effective antibiotics.

Antifungal Applications

1. Biocontrol Agent Against Plant Pathogens
this compound has been identified as a bioactive compound produced by certain actinobacteria, particularly Streptomyces species. It has shown effectiveness in suppressing the growth of Verticillium dahliae, a pathogen responsible for significant agricultural losses due to "Verticillium wilt" in crops like olives . In vitro studies indicated that this compound inhibited the germination of conidiospores at concentrations as low as 2.5 µg/mL, demonstrating its potential as a biocontrol agent in agriculture .

Therapeutic Potential

1. Non-Toxicity in Human Cells
Studies have indicated that this compound exhibits low toxicity to human cells, with no adverse effects observed at concentrations up to 64 µg/mL in HepG2 cell lines . This characteristic is crucial for its development as a therapeutic agent, as it suggests a favorable safety profile for potential clinical applications.

2. Mechanism of Action Insights
Recent research has revealed that this compound may modulate cellular NADPH pools rather than directly targeting traditional bacterial pathways such as peptidoglycan biosynthesis or ribosomal function . This novel mechanism opens avenues for further investigation into its role in redox sensing and metabolic regulation within bacterial cells.

Summary of Key Findings

Application AreaKey FindingsReferences
AntibacterialPotent against MRSA and VRSA (MIC: 0.5–1.0 µg/mL)
AntifungalEffective against V. dahliae, inhibiting spore germination
Therapeutic PotentialNon-toxic to human cells; unique mechanism involving NADPH modulation

Mechanism of Action

Albocyclin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action disrupts protein synthesis, leading to bacterial cell death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of this compound and Key Derivatives

Compound R1 R2 Substituent Solubility Toxicity (LD50, mg/kg) Antiviral EC50 (µM)
This compound (II) H H Low 120 0.8
This compound-NHCH2-CH2OH H NHCH2-CH2OH High >200 0.9
This compound-SCH2CH3 H SCH2CH3 Moderate >200 1.5
This compound-N(Ac)CH2OAc H N(Ac)CH2-CH2OAc Moderate 180 2.2

Data sourced from DE3929694 .

Key findings:

  • Solubility : R2 modifications like NHCH2-CH2OH increase water solubility by introducing hydroxyl groups, facilitating drug formulation .
  • Toxicity: Derivatives with non-hydrogen R2 groups exhibit lower acute toxicity (LD50 > 200 mg/kg vs. 120 mg/kg for this compound II) .
  • Antiviral Activity : While most derivatives retain efficacy against influenza (EC50 < 2 µM), bulkier substituents (e.g., N(Ac)CH2OAc) slightly reduce potency .

Functionally Similar Compounds

Albomycin

Albomycin, another Streptomyces-derived antibiotic, shares a macrolide scaffold but incorporates an iron-chelating siderophore moiety. Unlike this compound, Albomycin targets bacterial pathogens by exploiting iron uptake systems, making it functionally distinct despite structural similarities .

2-Aminobenzamides

Compared to this compound, these compounds exhibit broader-spectrum activity but higher cytotoxicity, underscoring this compound’s advantage in therapeutic index .

Research Findings and Implications

  • Mechanistic Insights : this compound’s antiviral action likely involves inhibition of viral capsid assembly, a mechanism distinct from neuraminidase inhibitors like Oseltamivir .
  • Derivative Optimization : The SCH2CH3 derivative balances solubility and efficacy, making it a lead candidate for preclinical trials .

Q & A

Q. What are the best practices for presenting this compound research in manuscripts?

  • Answer :
  • Figures : Use color-coded SAR diagrams (avoid compound IDs like “4b”) .
  • Tables : Include MIC values with 95% confidence intervals .
  • Supplementary data : Provide NMR/FID files, crystal structures (CIF), and assay raw data .

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